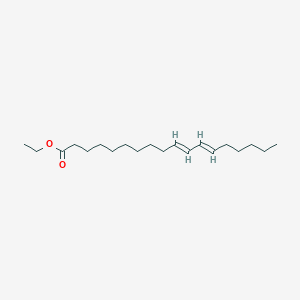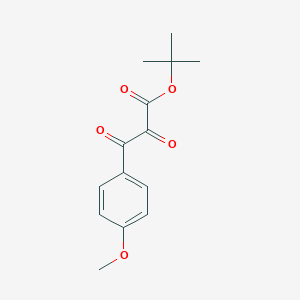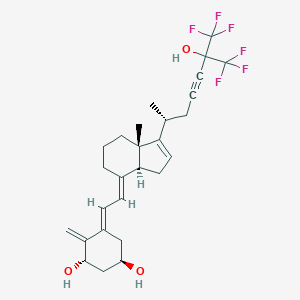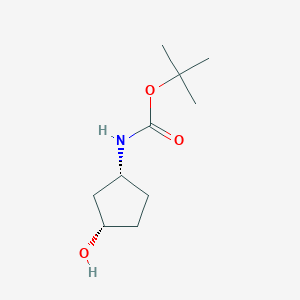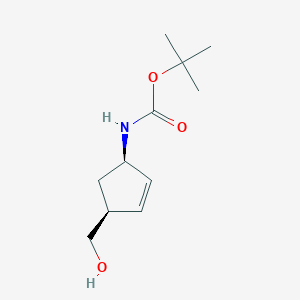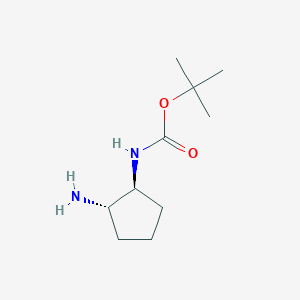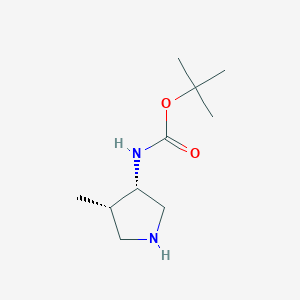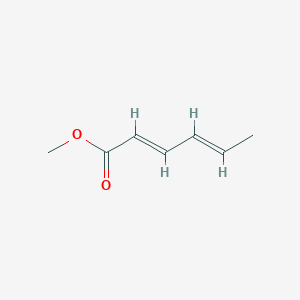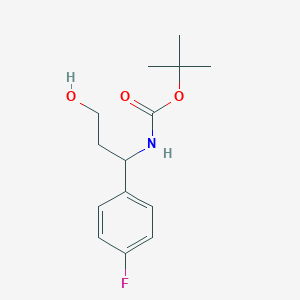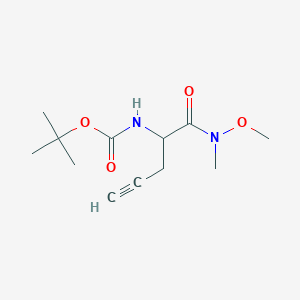![molecular formula C10H19NO2 B152972 MORPHOLINE, 2-[(CYCLOPENTYLOXY)METHYL]- (9CI) CAS No. 125444-26-0](/img/structure/B152972.png)
MORPHOLINE, 2-[(CYCLOPENTYLOXY)METHYL]- (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MORPHOLINE, 2-[(CYCLOPENTYLOXY)METHYL]- (9CI) is an organic compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . This compound features a morpholine ring substituted with a cyclopentyloxy methyl group, making it a unique derivative of morpholine. Morpholine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and industrial chemicals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds . A common method for preparing morpholine, 2-[(cyclopentyloxy)methyl]-(9CI) involves the reaction of cyclopentanol with formaldehyde to form cyclopentyloxy methanol, which is then reacted with morpholine under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of morpholine derivatives often employs large-scale batch or continuous processes. The key steps include the preparation of intermediates, such as cyclopentyloxy methanol, followed by their reaction with morpholine under controlled temperature and pressure conditions . Catalysts and solvents are used to optimize the yield and purity of the final product .
化学反応の分析
Types of Reactions
MORPHOLINE, 2-[(CYCLOPENTYLOXY)METHYL]- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopentyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted morpholine derivatives .
科学的研究の応用
MORPHOLINE, 2-[(CYCLOPENTYLOXY)METHYL]- (9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, surfactants, and corrosion inhibitors.
作用機序
The mechanism of action of morpholine, 2-[(cyclopentyloxy)methyl]-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with cellular processes by binding to key proteins and altering their function .
類似化合物との比較
Similar Compounds
Morpholine: The parent compound, known for its use as a solvent and corrosion inhibitor.
N-Methylmorpholine: A derivative used as a catalyst in organic synthesis.
N-Ethylmorpholine: Another derivative with applications in the production of pharmaceuticals and agrochemicals.
Uniqueness
MORPHOLINE, 2-[(CYCLOPENTYLOXY)METHYL]- (9CI) is unique due to the presence of the cyclopentyloxy methyl group, which imparts distinct chemical and biological properties. This substitution enhances the compound’s lipophilicity and may improve its ability to interact with biological membranes and targets .
特性
IUPAC Name |
2-(cyclopentyloxymethyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-4-9(3-1)13-8-10-7-11-5-6-12-10/h9-11H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQNDBMUUSPLTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCC2CNCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
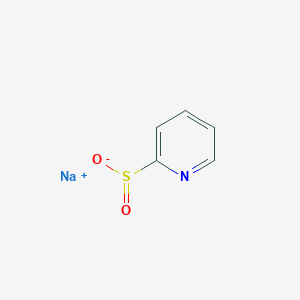
![Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B152891.png)
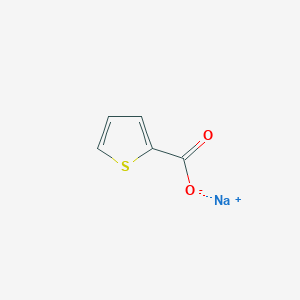
![Spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B152902.png)
